4-tert-Butylphthalonitrile

phthalonitrile melting point processability

Phthalocyanine researchers often face aggregation-induced quenching that limits solution-phase processing. 4-tert-Butylphthalonitrile solves this via steric bulk from the tert-butyl group, ensuring high monomeric fraction and solubility in DMF, THF, and toluene. • ≥98% GC purity; • Key precursor for tetra-tert-butyl-substituted phthalocyanines; • Singlet oxygen quantum yield ΦΔ = 0.68 (ZnPc in DMSO); • Enables optical limiting and NIR dye applications; • Bulk quantities in stock for immediate delivery.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 32703-80-3
Cat. No. B1266168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylphthalonitrile
CAS32703-80-3
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)C#N)C#N
InChIInChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3
InChIKeyLOTMIRVNJTVTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylphthalonitrile: Building Block for Soluble Phthalocyanines


4-tert-Butylphthalonitrile is a monosubstituted phthalonitrile derivative bearing a bulky tert‑butyl group at the 4‑position of the benzene ring . It serves as a key precursor for the synthesis of tetra‑tert‑butyl‑substituted and unsymmetrical phthalocyanines, where the tert‑butyl moiety enhances solubility in common organic solvents and suppresses aggregation of the resulting macrocycles . The compound is a white to light‑yellow crystalline solid at room temperature with a melting point of 49–51 °C (lit.) and is commercially available at ≥98 % purity (GC) .

Role Key precursor for soluble phthalocyanines
Signature 4-position tert-butyl suppresses aggregation
Format Crystalline solid; suited for melt and solution synthesis
Selection context Bulky synthon for unsymmetrical A₃B macrocycles

4-tert-Butylphthalonitrile: Steric Bulk and Solubility Advantage


Phthalonitrile derivatives differ fundamentally in the steric and electronic influence of their substituents, and a simple substitution with 4‑methylphthalonitrile or unsubstituted phthalonitrile yields phthalocyanines with markedly different solubility, aggregation behavior, and photophysical properties [1]. The tert‑butyl group in 4‑tert‑butylphthalonitrile provides greater steric bulk than a methyl or hydrogen substituent, which translates into reduced π‑π stacking and improved solubility of the resulting phthalocyanine products—a critical performance parameter for solution‑phase processing, photodynamic therapy, and optical limiting applications [2].

1
Methyl analog (4-methylphthalonitrile) — smaller steric bulk; product solubility and aggregation resistance may shift toward higher aggregation, limiting solution processing.
2
Unsubstituted phthalonitrile — requires heated methanol for dissolution; cold-solution workup and scalable protocols may not transfer directly.
3
Pan-phthalonitrile substitution — optical limiting and photophysical endpoints are substituent-dependent; analog choice can alter excited-state absorption ratios and Q-band tunability.

4-tert-Butylphthalonitrile: Head-to-Head Evidence vs. Analogs


Melting Point Depression vs. 4-Methylphthalonitrile

4‑tert‑Butylphthalonitrile exhibits a melting point of 49–51 °C, which is approximately 70 °C lower than that of 4‑methylphthalonitrile (mp 119–121 °C) . The lower melting point directly reflects the disruptive effect of the bulky tert‑butyl group on crystal packing, translating into enhanced solubility at room temperature and easier handling during melt‑based or solution‑based synthetic protocols.

Melting point depression
Direct head-to-head comparison
4-tert-Butyl vs 4-methyl analog: ~70 °C lower (49–51 °C vs 119–121 °C)
Supports easier purification and melt-phase synthesis
Literature melting-point values; atmospheric pressure.
phthalonitrile melting point processability

Room-Temperature Methanol Solubility Advantage

4‑tert‑Butylphthalonitrile is freely soluble in methanol at room temperature , whereas unsubstituted phthalonitrile requires hot methanol to achieve comparable dissolution and is described as 'almost transparent' only in hot methanol . The improved cold‑methanol solubility has been explicitly attributed to the tert‑butyl group's disruption of crystal‑lattice packing and is cited as a factor contributing to higher solution‑phase reactivity in phthalocyanine cyclotetramerization [1].

Methanol solubility
Cross-study comparable
Soluble at room temperature vs unsubstituted analog requiring hot methanol
Enables energy-efficient, scalable reaction setups
Vendor datasheets; neat compound solubility.
phthalonitrile solubility methanol

Reduced Aggregation vs. Methyl-Substituted Analog

Zinc(II) tetra‑tert‑butylphthalocyanine, prepared from 4‑tert‑butylphthalonitrile, displays a red‑shifted Q‑band relative to its tetra‑methyl‑substituted analog and maintains Beer–Lambert law compliance over a wider concentration range, indicative of reduced aggregation [1]. In the same study, the tert‑butyl‑substituted zinc and aluminum complexes (compounds 6 and 8) demonstrated 'better results relative to aggregation due to larger substituents and axial ligands' compared to the methyl‑substituted counterparts (compounds 5 and 7) [1]. Singlet oxygen quantum yields measured by the direct 1270 nm phosphorescence method were 0.68 for Zn‑tetra‑tert‑butylphthalocyanine versus 0.75 for Zn‑tetra‑methylphthalocyanine in DMSO, confirming that the modest reduction in singlet oxygen generation is compensated by the substantial gain in monomeric character [1].

Reduced aggregation vs methyl analog
Direct head-to-head comparison
ΦΔ = 0.68 (tert-butyl) vs 0.75 (methyl); Beer–Lambert compliance over wider range
Monomeric character gain offsets modest singlet-oxygen trade-off
DMSO solution; 1270 nm phosphorescence method.
phthalocyanine aggregation Q-band photophysics

Patent-Validated High-Yield Synthesis Route

Patent CN‑108047089‑B describes a five‑step preparation of 4‑tert‑butylphthalonitrile starting from o‑xylene and chloro‑tert‑butane, achieving a final yield of 99.4 % with a gas‑chromatographic purity of 99.3 % [1]. This contrasts sharply with earlier 'acidic‑route' syntheses that delivered yields on the order of 25 % . The patent explicitly states that the method is suitable for industrial production due to mild reaction conditions and high yield, providing a procurement‑grade assurance of supply consistency.

Patent-validated high-yield route
Class-level inference
99.4% isolated yield; 99.3% GC purity (vs ~25% in earlier acidic routes)
Indicates lower cost-per-gram and supply-chain consistency
CN‑108047089‑B; multi-step from o-xylene.
phthalonitrile synthesis yield patent

Broadband Excited-State Absorption for Optical Limiting

Thallium(III) tetra‑tert‑butylphthalocyanine iodide, synthesized from 4‑tert‑butylphthalonitrile via a dithallium(I) intermediate, exhibits a broad excited‑state absorption (440–610 nm) with a ratio of the long‑lived excited‑state absorption coefficient to the ground‑state absorption coefficient of approximately 100 at 500 nm [1]. The excited‑state decay is dominated by species with lifetimes of ~4.8 ± 1 ps and >20 ns. This performance is directly enabled by the solubility conferred by the tert‑butyl groups, which allowed the authors to obtain high‑quality optical data in toluene solution—a processing advantage that less soluble, unsubstituted or methyl‑substituted analogs cannot match in non‑coordinating solvents [1].

Excited-state absorption ratio
Class-level inference
σ_ex/σ_gr ~100 at 500 nm (Tl(t-Bu₄Pc)I in toluene)
Solubility enables high-fidelity optical limiting metrics
Z-scan at 532 nm; long-lived excited-state decay >20 ns.
phthalocyanine nonlinear optics optical limiting

Synthon for Unsymmetrical A3B Phthalocyanines

4‑tert‑Butylphthalonitrile has been successfully employed as the bulky co‑monomer in statistical condensation reactions to generate unsymmetrical A₃B‑type phthalocyanines bearing thiazole, pyrrole, or alkynyl substituents [1]. In the thiazole‑substituted series, the Q‑band of the zinc(II) A₃B complex (containing three tert‑butyl and one thiazole‑thiophthalonitrile unit) is red‑shifted by approximately 30–40 nm relative to the symmetric tetra‑tert‑butyl analog, and the extent of splitting is tunable by the nature of the B‑ring substituent [1]. This demonstrates that 4‑tert‑butylphthalonitrile not only provides the solubility‑enhancing tert‑butyl groups but also serves as a chemically orthogonal partner that does not interfere with the electronic tuning introduced by the second phthalonitrile.

Unsymmetrical A₃B Q-band shift
Cross-study comparable
30–40 nm red-shift for tert-butyl/thiazole ZnPc vs symmetric tetra-tert-butyl ZnPc
Tunable near-IR dyes for sensing and organic electronics
Statistical condensation; UV-Vis in DMF or DMSO.
unsymmetrical phthalocyanine statistical condensation Q-band splitting

4-tert-Butylphthalonitrile: High-Impact Application Scenarios


Photodynamic Therapy Photosensitizer Precursor

When designing phthalocyanine‑based photosensitizers for PDT, aggregation in aqueous or biological media quenches excited states and drastically reduces singlet oxygen generation. The tetra‑tert‑butyl‑substituted zinc(II) phthalocyanine derived from 4‑tert‑butylphthalonitrile maintains a high monomeric fraction even at elevated concentrations, as evidenced by Beer–Lambert compliance, and delivers a singlet oxygen quantum yield of 0.68 in DMSO [1]. The tert‑butyl groups also enhance solubility in the organic solvents typically used for nanoparticle encapsulation or liposomal formulation, making this building block a preferred choice over methyl‑ or unsubstituted analogs for preclinical PDT development [1].

Optical Limiting and Nonlinear Optics

The solubility conferred by the tert‑butyl groups is a prerequisite for solution‑phase optical characterization of heavy‑metal phthalocyanines. Thallium(III) tetra‑tert‑butylphthalocyanine iodide, prepared directly from 4‑tert‑butylphthalonitrile, delivers an excited‑state to ground‑state absorption ratio of ~100 at 500 nm in toluene, a performance metric that cannot be measured for insoluble unsubstituted analogs [1]. This property is directly transferable to the development of optical limiters for laser protection and all‑optical switching devices [1].

Near-Infrared Absorbing Dyes and Sensors

4‑tert‑Butylphthalonitrile is the preferred bulky co‑monomer for statistical condensation strategies that yield A₃B‑type unsymmetrical phthalocyanines with Q‑bands shifted into the near‑IR region (red‑shift of 30–40 nm relative to the symmetric tetra‑tert‑butyl analog) [1][2]. This tunability is essential for NIR‑absorbing dyes used in organic photovoltaics, security inks, and heavy‑metal‑ion sensors, where bathochromic shifts improve spectral overlap with diode‑laser sources and enhance signal‑to‑noise ratios [1].

High-Performance Thermoset and Coating Intermediate

The rigid aromatic structure and dual nitrile functionality of 4‑tert‑butylphthalonitrile make it a valuable monomer for phthalonitrile resins and polyimides that require high thermal stability and chemical resistance [1]. The tert‑butyl group improves monomer solubility in common processing solvents (e.g., DMF, THF) relative to unsubstituted phthalonitrile [2], facilitating homogeneous curing and the fabrication of void‑free composite matrices for aerospace and electronic packaging applications.

Application
Selection Property
Validation Focus
Photodynamic therapy photosensitizer
Aggregation-resistant monomeric fraction
Singlet-oxygen quantum yield and Beer–Lambert compliance
Optical limiting and nonlinear optics
Solubility-enabled excited-state absorption
σ_ex/σ_gr ratio and photostability in toluene
Near-infrared absorbing dyes and sensors
Bulky co-monomer for bathochromic Q-band tuning
Unsymmetrical A₃B Q-band shift and spectral overlap
High-performance thermoset and coating
Dual-nitrile functionality with improved solvent processability
Homogeneous curing and void-free composite fabrication

Technical Documentation Hub

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